3-[(4-BROMOPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
Overview
Description
3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 4-bromoaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another benzothiazole derivative with similar biological activities, including antimicrobial and anticancer properties.
2,4,6-Tris(4-N-bromophenyl)-1,3,5-triazine: A triazine derivative with applications in materials science and catalysis.
N-(4-(4-Bromophenyl)amino)quinazolin-6-yl: A quinazoline derivative with potential therapeutic applications in cancer treatment.
Uniqueness
3-[(4-BROMOPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE stands out due to its unique combination of a benzothiazole core and a 4-bromophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXHIOUFAXJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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